alpha-Naphthoflavone

Catalog No.
S598058
CAS No.
604-59-1
M.F
C19H12O2
M. Wt
272.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Naphthoflavone

CAS Number

604-59-1

Product Name

alpha-Naphthoflavone

IUPAC Name

2-phenylbenzo[h]chromen-4-one

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C19H12O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H

InChI Key

VFMMPHCGEFXGIP-UHFFFAOYSA-N

Synonyms

7,8-benzoflavone, alpha-naphthoflavone

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Aromatase Inhibition:

Alpha-Naphthoflavone is a well-studied aromatase inhibitor. Aromatase is an enzyme responsible for converting testosterone to estrogen. Due to its potent ability to inhibit this conversion, alpha-naphthoflavone has been investigated in various research areas, including:

  • Cancer research: Alpha-naphthoflavone has been explored as a potential antineoplastic agent, particularly in hormone-dependent cancers like breast cancer and prostate cancer, where reducing estrogen levels could be beneficial.
  • Endocrinology: Research has investigated the potential use of alpha-naphthoflavone to treat estrogen-related conditions such as endometriosis and uterine fibroids by lowering estrogen levels.

Anti-oxidant and Anti-inflammatory Properties:

Recent research suggests that alpha-naphthoflavone may possess anti-oxidant and anti-inflammatory properties. These properties are being explored in various contexts, such as:

  • Skin aging: Studies have shown that alpha-naphthoflavone can stimulate the production of collagen and inhibit the breakdown of existing collagen, potentially offering benefits for skin health and aging.
  • Neurodegenerative diseases: Research is ongoing to investigate the potential of alpha-naphthoflavone in protecting against neurodegenerative diseases like Alzheimer's disease and Parkinson's disease due to its possible neuroprotective effects.

Other Potential Applications:

Alpha-naphthoflavone is being investigated for its potential applications in various other areas, including:

  • Bone health: Studies suggest that alpha-naphthoflavone may have bone-protective effects and could potentially be beneficial for conditions like osteoporosis.
  • Metabolic disorders: Research is exploring the potential role of alpha-naphthoflavone in managing metabolic disorders like diabetes due to its possible effects on blood sugar control.

Alpha-Naphthoflavone is a synthetic flavonoid compound characterized by its unique chemical structure, which is based on the backbone of 2-phenylchromen-4-one. Its chemical formula is C19H12O2C_{19}H_{12}O_2, and it has a molecular weight of approximately 272.30 g/mol . This compound is notable for its role as a modulator of cytochrome P450 enzymes, particularly influencing the metabolism of various xenobiotics and endogenous substrates.

Alpha-Naphthoflavone acts as a competitive inhibitor of the aromatase enzyme []. It binds to the active site of aromatase, preventing the conversion of testosterone to estrogen []. This mechanism is being explored for its potential applications in hormone-dependent cancers like breast cancer [].

, primarily as an inhibitor and modulator of cytochrome P450 enzymes. It exhibits both competitive and non-competitive inhibition mechanisms depending on the specific enzyme and substrate involved. For instance, it acts as a non-competitive inhibitor for 7-ethoxycoumarin O-deethylation while being a competitive inhibitor for 7-ethoxyresorufin O-deethylation in human cytochrome P450 1A2 . Additionally, alpha-Naphthoflavone has been shown to activate cytochrome P450 3A4-mediated metabolic reactions, enhancing the metabolism of certain substrates .

Alpha-Naphthoflavone exhibits significant biological activity, particularly in its interactions with cytochrome P450 enzymes. It inhibits the activity of cytochrome P450 1A1, 1A2, and 1B1, with IC50 values of approximately 500 nM, 60 nM, and 5 nM respectively . Conversely, it activates cytochrome P450 3A4 with a dissociation constant (Kd) of about 7.4 µM . This dual role makes alpha-Naphthoflavone an essential compound for studying drug metabolism and potential therapeutic applications.

The synthesis of alpha-Naphthoflavone typically involves a multi-step organic reaction process. One common method includes the Knoevenagel condensation, where an aromatic aldehyde reacts with malononitrile or cyanoacetate to form the desired flavonoid structure . Other synthetic approaches may involve modifications to existing flavonoid structures to enhance biological activity or specificity towards certain cytochrome P450 enzymes.

Alpha-Naphthoflavone has several applications in pharmacology and toxicology due to its ability to modulate enzyme activity. It is used in research to study drug interactions and the metabolic pathways of various compounds. Additionally, its inhibitory effects on specific cytochrome P450 enzymes make it a candidate for enhancing the efficacy of certain anticancer drugs by sensitizing resistant cancer cells . Moreover, derivatives of alpha-Naphthoflavone are being explored as potential adjuvants in drug development .

Interaction studies involving alpha-Naphthoflavone have revealed its complex role in modulating enzyme activity. For instance, it has been shown to bind tightly to cytochrome P450 1A2, stabilizing the enzyme's conformation and affecting substrate binding dynamics . Furthermore, studies utilizing fluorescence resonance energy transfer (FRET) techniques have demonstrated that alpha-Naphthoflavone can induce significant changes in enzyme behavior when interacting with various substrates such as testosterone and bromocriptine .

Alpha-Naphthoflavone shares structural similarities with several other flavonoids and compounds that also interact with cytochrome P450 enzymes. Notable similar compounds include:

  • Beta-Naphthoflavone: Similar in structure but exhibits different binding affinities and biological activities.
  • Flavone: A simpler flavonoid that lacks the naphthalene moiety but shares some metabolic interactions.
  • Quercetin: A widely studied flavonoid known for its antioxidant properties but differs significantly in its interaction profile with cytochrome P450 enzymes.

Unique Features of Alpha-Naphthoflavone

What sets alpha-Naphthoflavone apart from these similar compounds is its specific ability to act as both an inhibitor and an activator of different cytochrome P450 enzymes. This dual functionality allows for more nuanced modulation of metabolic pathways compared to other flavonoids that typically exhibit either inhibitory or activating effects but not both.

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

272.083729621 g/mol

Monoisotopic Mass

272.083729621 g/mol

Heavy Atom Count

21

UNII

FML65D8PY5

Other CAS

604-59-1

Wikipedia

2-phenyl-4H-benzo[h]chromen-4-one

General Manufacturing Information

4H-Naphtho[1,2-b]pyran-4-one, 2-phenyl-: INACTIVE

Dates

Modify: 2023-08-15

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